Cas no 133047-17-3 ((2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid)

(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,3-thiazol-4-yl)prop-2-enoic acid
- 3-(Thiazol-4-yl)acrylic acid
- (E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
- (E)-3-(Thiazol-4-yl)acrylic acid
- (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
- Z381407308
- 1590410-45-9
- 133047-17-3
- F83633
- EN300-60672
- AKOS008122212
- CS-0369093
- EN300-833065
- (E)-3-(Thiazol-4-yl)acrylicacid
- CS-0311605
- SCHEMBL14721174
-
- MDL: MFCD11180956
- Inchi: 1S/C6H5NO2S/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9)/b2-1+
- InChI Key: IXZOCDJVRALXCG-OWOJBTEDSA-N
- SMILES: S1C=NC(=C1)/C=C/C(=O)O
Computed Properties
- Exact Mass: 155.00409958g/mol
- Monoisotopic Mass: 155.00409958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4
- XLogP3: 0.9
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382275-250mg |
(E)-3-(Thiazol-4-yl)acrylic acid |
133047-17-3 | 98% | 250mg |
¥1222.00 | 2024-08-09 | |
Enamine | EN300-833065-5g |
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 95% | 5g |
$1075.0 | 2023-09-02 | |
Enamine | EN300-833065-10g |
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 95% | 10g |
$1593.0 | 2023-09-02 | |
Aaron | AR00K3E1-250mg |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 98% | 250mg |
$110.00 | 2025-02-13 | |
Aaron | AR00K3E1-5g |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 98% | 5g |
$835.00 | 2025-02-13 | |
Aaron | AR00K3E1-10g |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 98% | 10g |
$1237.00 | 2025-02-13 | |
1PlusChem | 1P00K35P-100mg |
3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 97% | 100mg |
$135.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382275-10g |
(E)-3-(Thiazol-4-yl)acrylic acid |
133047-17-3 | 98% | 10g |
¥11941.00 | 2024-08-09 | |
Enamine | EN300-833065-0.05g |
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 95.0% | 0.05g |
$66.0 | 2025-02-19 | |
Enamine | EN300-833065-2.5g |
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid |
133047-17-3 | 95.0% | 2.5g |
$726.0 | 2025-02-19 |
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
Additional information on (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid
Introduction to (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid (CAS No. 133047-17-3)
(2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid (CAS No. 133047-17-3) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (E)-thiazole-4-acrylic acid, is characterized by its unique molecular structure, which includes a thiazole ring and a conjugated double bond. These structural features contribute to its potential biological activities and make it an important intermediate in the synthesis of various bioactive molecules.
The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. This ring system is widely found in natural products and pharmaceuticals due to its ability to modulate various biological processes. The presence of the conjugated double bond in (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid further enhances its reactivity and versatility in synthetic chemistry.
Recent research has highlighted the potential of (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the use of (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid as a building block in the synthesis of thiazole-based inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells.
In addition to its role in cancer research, (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid has also been investigated for its anti-inflammatory effects. In a study published in the *Journal of Medicinal Chemistry*, researchers demonstrated that certain derivatives of this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid and its derivatives could be valuable candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid has also been a subject of extensive research. Various methods have been developed to synthesize this compound efficiently and on a large scale. One common approach involves the condensation of 4-methylthiazole with malonic acid followed by decarboxylation. This method provides high yields and good purity, making it suitable for both laboratory-scale synthesis and industrial production.
Furthermore, the physicochemical properties of (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid have been thoroughly characterized. The compound is a white crystalline solid with a melting point ranging from 150 to 155°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it easy to handle and process in both laboratory and industrial settings.
The safety profile of (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid has also been evaluated. Toxicological studies have shown that it has low acute toxicity when administered orally or intraperitoneally to rodents. However, as with any chemical compound, appropriate safety measures should be taken during handling to prevent skin contact and inhalation.
In conclusion, (2E)-3-(1,3-thiazol-4-y l)prop - 2 - enoic acid (CAS No . 1 3 30 47 - 17 - 3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, synthetic accessibility, and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.
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